molecular formula C8H13NO4 B3040412 4-Azaspiro[2.4]heptane oxalate CAS No. 1980063-52-2

4-Azaspiro[2.4]heptane oxalate

Cat. No.: B3040412
CAS No.: 1980063-52-2
M. Wt: 187.19
InChI Key: RONUESAJAGMNIV-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Organic Synthesis and Medicinal Chemistry

The application of spirocyclic systems in medicinal chemistry has been expanding due to their versatile biological activities. rsc.org These scaffolds are increasingly recognized for their potential in developing novel therapeutics.

Spirocycles possess inherent three-dimensionality, which allows for the projection of functional groups in a well-defined spatial arrangement. tandfonline.com This rigid structure reduces the conformational entropy of the molecule, which can lead to enhanced binding affinity and stereospecific interactions with biological targets such as enzymes and receptors. lifechemicals.com The constrained nature of spirocycles, particularly those containing four-membered rings, results in well-defined conformational minima. acs.org This rigidity is a key feature that distinguishes them from more flexible linear or monocyclic structures. nih.gov

PropertyDescriptionSource
Three-Dimensionality Inherent 3D structure allows for precise spatial orientation of functional groups. tandfonline.com
Conformational Rigidity Limited number of well-defined conformations reduces conformational entropy upon binding. tandfonline.comlifechemicals.com
High Fsp3 Character Increased fraction of sp3-hybridized carbons contributes to molecular complexity and improved physicochemical properties. bldpharm.com

The process of spiro-annulation, or the formation of a spirocyclic system, provides access to novel and underexplored regions of chemical space. acs.orgchemrxiv.org By introducing spirocyclic motifs, chemists can create molecules with greater structural diversity and complexity. This exploration is crucial for identifying new lead compounds in drug discovery programs. Spirocyclic scaffolds can serve as bioisosteric replacements for other cyclic systems, enabling the modulation of key drug-like properties such as solubility, lipophilicity, and metabolic stability. bldpharm.comresearchgate.net

Overview of Azaspiro[2.4]heptane Core Structure

The azaspiro[2.4]heptane framework consists of a cyclopropane (B1198618) ring fused to a pyrrolidine (B122466) ring at the nitrogen-adjacent carbon. This particular arrangement imparts specific chemical and biological properties that are of interest to medicinal chemists.

The synthesis and evaluation of azaspirocycles have been a subject of research for several decades, with a growing interest in their application as building blocks for new drug candidates. thieme.denih.gov Early work focused on developing synthetic routes to these complex structures, which were often considered challenging to prepare due to the presence of a quaternary carbon atom. tandfonline.com Over time, more efficient synthetic methods have been developed, facilitating their broader use in medicinal chemistry. acs.orgrsc.org

The 4-azaspiro[2.4]heptane motif is a valuable structural element in drug discovery. researchgate.net For instance, derivatives of this scaffold have been utilized in the synthesis of antiviral agents. The constrained proline-like structure of 4-azaspiro[2.4]heptane makes it a useful component for creating peptidomimetics and other biologically active molecules. mdpi.com Its incorporation into drug candidates can lead to improved potency and pharmacokinetic profiles.

Rationale for Research on 4-Azaspiro[2.4]heptane Oxalate (B1200264)

The investigation of 4-Azaspiro[2.4]heptane in its oxalate salt form is driven by several practical considerations in chemical research and development. Amine-containing compounds are often converted to their salt forms to improve stability, crystallinity, and ease of handling. thieme.de The oxalate salt of 4-Azaspiro[2.4]heptane provides a stable, solid material that is convenient for storage and use in subsequent synthetic transformations. acs.orgthieme-connect.com While other salts like the hemioxalate are also known, the oxalate salt is frequently used. synquestlabs.com The choice of the oxalate counterion can influence the physicochemical properties of the compound, and its study is important for process development and formulation.

Compound NameCAS NumberMolecular FormulaMolecular Weight
4-Azaspiro[2.4]heptane oxalate1980063-52-2C8H13NO4187.195
4-Azaspiro[2.4]heptane hemioxalate1523571-00-7C14H24N2O4284.356

Role as a Key Synthetic Intermediate

The 4-azaspiro[2.4]heptane framework is a valuable synthetic intermediate for creating more complex molecules, particularly in the pharmaceutical industry. Its derivatives are recognized as important building blocks for biologically active compounds. acs.orgresearchgate.net

Research has demonstrated scalable synthetic routes to produce spirocyclic pyrrolidines, including 4-azaspiro[2.4]heptane, making these advanced building blocks more accessible for medicinal and agrochemical research. acs.orgacs.org One notable application is the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a crucial intermediate in the industrial production of the potent antiviral drug, ledipasvir, which is used to treat Hepatitis C virus (HCV) infections. mdpi.com The synthesis of such non-natural amino acid analogs highlights the role of the azaspiro[2.4]heptane core in constructing conformationally constrained molecules critical for biological activity. mdpi.comgoogle.com

The synthetic versatility of this scaffold is further exemplified by the preparation of various derivatives, such as tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate, which serves as a versatile building block for complex research chemicals and reagents. biosynth.com The development of robust synthetic methodologies for these intermediates is crucial for their application in large-scale production. acs.orgresearchgate.net

Potential as a Modular Building Block in Drug Discovery

The 4-azaspiro[2.4]heptane scaffold is a prime example of a modular building block in modern drug discovery, prized for its ability to impart desirable properties onto new chemical entities. smolecule.comsmolecule.com The introduction of this spirocyclic motif can significantly enhance the three-dimensionality of a molecule, a strategy often employed to "escape from flatland" and improve the success rate of drug candidates in clinical development. tandfonline.combldpharm.com

The rigid nature of the azaspiro[2.4]heptane scaffold helps to pre-organize the pharmacophoric elements of a drug molecule into a conformation that is optimal for binding to its biological target. rsc.orgsmolecule.com This conformational constraint can lead to increased potency and selectivity. nih.gov For instance, derivatives of the closely related 5-azaspiro[2.4]heptane have been investigated for their potential as enzyme inhibitors and receptor modulators, with the spirocyclic core playing a key role in their biological activity. smolecule.com

Furthermore, the incorporation of the azaspiro[2.4]heptane scaffold can improve the pharmacokinetic profile of a drug candidate. nih.gov The increased sp3 character of spirocyclic compounds generally correlates with better metabolic stability and solubility compared to their aromatic counterparts. tandfonline.comsmolecule.com For example, comparative studies have shown that spirocyclic amines can have a longer half-life in human liver microsomes compared to their acyclic analogs. smolecule.com This makes the 4-azaspiro[2.4]heptane moiety an attractive component for designing new therapeutic agents with enhanced drug-like properties. bldpharm.comlookchem.com

Properties

IUPAC Name

4-azaspiro[2.4]heptane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.C2H2O4/c1-2-6(3-4-6)7-5-1;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONUESAJAGMNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)NC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Azaspiro 2.4 Heptane and Its Derivatives

Strategic Approaches to Spiro[2.4]heptane Ring System Formation

The creation of the spiro[2.4]heptane core, which features a cyclopropane (B1198618) ring fused to a cyclopentane (B165970) ring at a single carbon atom, requires specific synthetic strategies to control the formation of the spirocenter.

Intramolecular Cyclization Reactions in Spiroannulations

Intramolecular cyclization is a powerful strategy for forming spirocyclic systems. This approach involves the formation of a new ring by connecting two ends of a single molecular chain. In the context of spiroannulations, a pre-existing ring is appended with a side chain that is designed to cyclize and form the second ring at a spirocenter.

One notable method involves the intramolecular carbolithiation of α-amino alkyllithium reagents. nih.gov This process can be highly stereoselective and leads to the formation of [4.4] and [4.5] spirocyclic structures. nih.gov For instance, reductive lithiation of α-amino nitriles can generate tert-α-amino alkyllithium reagents, which then undergo intramolecular carbolithiation to form the spirocyclic product. nih.gov The stereoselectivity of these reactions can be high, offering a route to specific diastereomers. nih.gov

Another approach is the Ru(II)-catalyzed amidation/thioamidation of 3-hydroxy-3-arylisoindolinones with isocyanates/isothiocyanates. nih.gov This reaction proceeds via a sequential C-H functionalization of an ortho C-H bond followed by intramolecular cyclization to furnish spiroisoindolinones in moderate to high yields. nih.gov

The following table summarizes key aspects of intramolecular cyclization strategies for spiroannulation.

Reaction TypeKey FeaturesExample Substrates
Intramolecular CarbolithiationHighly stereoselective, forms [4.4] and [4.5] spirocycles. nih.govα-Amino nitriles. nih.gov
Ru(II)-Catalyzed AmidationAtom-economical, site-selective, moderate to high yields. nih.gov3-Hydroxy-3-arylisoindolinones, isocyanates. nih.gov
Pd-Catalyzed ipso-Friedel-Crafts Allylic AlkylationProvides access to spiro[4.5]cyclohexadienones. bohrium.comPhenols with tethered allylic alcohols. bohrium.com

Cycloaddition Reactions (e.g., [2+2] Adduct Formation, 1,3-Dipolar Cycloaddition)

Cycloaddition reactions are another cornerstone in the synthesis of spiro compounds. These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct.

[2+2] Cycloaddition: The Staudinger reaction, a [2+2] cycloaddition of imines to ketenes, provides a direct route to azetidin-2-one (B1220530) derivatives. thieme-connect.com This can be extended to the cycloaddition of imines to enol ethers, which is particularly useful for synthesizing spiro-azaspiro[2.3]hexane systems from (alkoxymethylene)cyclopropanes at ambient temperature. thieme-connect.com

1,3-Dipolar Cycloaddition: This method is highly effective for constructing five-membered heterocyclic rings. For the synthesis of 5-aza-spiro[2.4]heptanes, a catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate (B1210297) has been developed. nih.gov This reaction provides a direct and facile route to highly functionalized 5-aza-spiro[2.4]heptanes, which are valuable structural motifs in drug discovery. nih.gov Similarly, the 1,3-dipolar cycloaddition of nitrones to alkylidenecyclopropanes is a key step in the preparation of 5-oxa-6-azaspiro[2.4]heptanes. thieme-connect.com

The table below outlines different cycloaddition strategies for forming spiro[2.4]heptane systems.

Cycloaddition TypeReactantsProduct
[2+2] CycloadditionImines and Ketenes (Staudinger reaction)Azetidin-2-one derivatives thieme-connect.com
[2+2] CycloadditionImines and (Alkoxymethylene)cyclopropanes5-Azaspiro[2.3]hexane derivatives thieme-connect.com
1,3-Dipolar CycloadditionAzomethine ylides and Ethyl cyclopropylidene acetate5-Azaspiro[2.4]heptane derivatives nih.gov
1,3-Dipolar CycloadditionNitrones and Alkylidenecyclopropanes5-Oxa-6-azaspiro[2.4]heptane derivatives thieme-connect.com
Asymmetric Decarboxylative [3+2] Cycloadditionγ-Methylidene-δ-valerolactones and NitroolefinsChiral spiro[2.4]heptanes rsc.org

Synthesis of the 4-Azaspiro[2.4]heptane Scaffold

The development of practical and scalable synthetic routes to the 4-azaspiro[2.4]heptane scaffold is crucial for its application in medicinal chemistry and drug discovery.

Development of Scalable and Practical Procedures

While numerous methods exist for synthesizing spirocyclic pyrrolidines, many are not suitable for large-scale production. acs.org A significant advancement has been the development of a scalable synthesis of 4-azaspiro[2.4]heptane that can produce the compound on a multigram scale. researchgate.net One optimized method involves the reaction of imines with allyl magnesium halide, followed by bromocyclization. acs.orgresearchgate.net This approach has been found to be most effective for simple, non-functionalized substrates. acs.org Further developments have led to protocols that allow for the preparation of up to 100g of various spirocyclic pyrrolidines, including 4-azaspiro[2.4]heptane. acs.orgacs.org

Alternative Synthetic Pathways (e.g., from tert-butyl cyclopropanecarboxylate)

An alternative synthetic route to 4-azaspiro[2.4]heptane has been developed starting from tert-butyl cyclopropanecarboxylate, which avoids the use of the unstable cyclopropanone. acs.orgacs.org This pathway involves a three-step sequence of allylation, acidic hydrolysis, and a modified Curtius rearrangement to yield a key intermediate, which is then converted to 4-azaspiro[2.4]heptane. acs.org This approach resulted in a 24% total yield over five to seven steps. acs.org This method is particularly valuable as it circumvents the challenges associated with handling unstable intermediates. acs.org

Optimization of Ring-Forming Reactions

The following table details the yields of key steps in an optimized synthesis of 4-azaspiro[2.4]heptane derivatives.

StepReactionYieldReference
1Allylation of tert-butyl cyclopropylcarboxylate- acs.org
2Acidic Hydrolysis- acs.org
3Modified Curtius Rearrangement50% (over 3 steps) acs.org
4Formation of Spirocyclic Pyrrolidine (B122466)- acs.org
Overall Total Synthesis 24% acs.org

Enantioselective Synthesis and Stereochemical Control

The creation of a specific enantiomer of 4-azaspiro[2.4]heptane is critical for its application in pharmaceuticals, where biological activity is often stereospecific. vulcanchem.com This requires synthetic routes that can precisely control the three-dimensional arrangement of atoms at the spirocyclic center.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are a cornerstone of asymmetric synthesis. These are chiral compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. The general process involves attaching the auxiliary, performing the stereoselective reaction, and then removing the auxiliary to yield the enantiomerically enriched product. numberanalytics.com Key factors in designing an effective chiral auxiliary include its ability to impart high steric hindrance, its conformational rigidity, and the ease with which it can be attached and removed. numberanalytics.com

Several chiral auxiliaries have proven effective in asymmetric synthesis, including Evans' oxazolidinones and Oppolzer's camphorsultam, which are widely used for asymmetric alkylations and aldol (B89426) reactions. numberanalytics.comharvard.edu In the context of synthesizing precursors to azaspirocycles, specific methodologies have been developed. For instance, a highly effective enantioselective synthesis of a key precursor, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, utilizes a chinchonidine-derived phase-transfer catalyst. mdpi.comresearchgate.net This reaction involves a one-pot double allylic alkylation of a glycine (B1666218) imine analogue to construct the substituted proline scaffold, which is then converted to the desired azaspiroheptane derivative. mdpi.comresearchgate.net

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Typical Application Reference
Evans' Oxazolidinones Asymmetric aldol reactions, carbonyl additions numberanalytics.comresearchgate.net
Oppolzer's Camphorsultam Asymmetric alkylations, aldol reactions numberanalytics.com
Myers' Pseudoephedrine Asymmetric alkylations numberanalytics.comharvard.edu

Stereoselective Cyclopropanation Methods (e.g., Simmons–Smith Cyclopropanation)

The defining feature of the 4-azaspiro[2.4]heptane scaffold is the cyclopropane ring fused at the C4 position of the pyrrolidine ring. Stereoselective cyclopropanation reactions are therefore crucial for its synthesis. The Simmons-Smith reaction is a well-established method for converting alkenes into cyclopropanes, typically using a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple. While a foundational method, other catalytic asymmetric cyclopropanation techniques have been developed to afford high enantioselectivity for related spirocyclic systems.

Recent advances have focused on the cyclopropanation of precursors like 3-ylideneoxindoles and 3-diazooxindoles to generate spirocyclopropyl oxindoles. rsc.org These methods include:

Rhodium(II) and Ruthenium(II) Catalysis : Chiral Rh(II) and Ru(II) complexes have been successfully used to catalyze the asymmetric cyclopropanation of diazo compounds with alkenes, yielding spirocyclopropanes with high enantiomeric excess. rsc.org

Corey-Chaykovsky Reaction : The reaction of a sulfur ylide, generated from trimethylsulfoxonium (B8643921) iodide, with an appropriate alkene precursor can be used to form the cyclopropane ring. rsc.org

Carbene-Transfer Reactions : Alternative methods include the formation of a cyclopropane ring via the addition of a dibromocarbene followed by a debromination step. researchgate.net

These strategies highlight the diverse toolkit available to chemists for constructing the critical spiro-fused cyclopropane ring with stereochemical control.

Asymmetric Synthesis of Related Azaspirocycles

The broader family of azaspirocycles, to which 4-azaspiro[2.4]heptane belongs, has been a subject of intense synthetic exploration. The challenge of constructing the sterically congested nitrogen-containing quaternary spirocenter has led to the development of several novel asymmetric methodologies. chinesechemsoc.org

A variety of catalytic and stereoselective reactions have been reported for accessing enantioenriched azaspirocycles:

Morita–Baylis–Hillman (MBH) Type Reaction : An intramolecular MBH-type reaction has been developed for the asymmetric preparation of azaspirocycles in high yield and diastereoselectivity. bris.ac.uk

Metal-Free Dearomatization : An efficient intramolecular dearomatization cyclization of naphthol-ynamides has been achieved using a chiral Brønsted acid as a catalyst, providing access to functionalized azaspirocyclic compounds. rsc.org

Iridium-Catalyzed Cycloaddition : A sequential process involving iridium-catalyzed hydrosilylation of formanilides followed by a chiral phosphoric acid-catalyzed cycloaddition with enamides yields a diverse array of enantioenriched azaspirocycles under mild conditions. chinesechemsoc.org

Connective N-Acyliminium Ion Cyclization : A metal-free approach couples heteroaromatic carboxylic acids with imines to generate reactive N-acyliminium ions in situ, which then undergo intramolecular cyclization to form azaspirocycles with high diastereoselectivity. nih.gov

Samarium(II)-Mediated Cyclization : SmI2-mediated reductive-aldol spirocyclisation provides a stereoselective route to functionalized spirocycles. researchgate.net

Table 2: Selected Asymmetric Methodologies for Azaspirocycle Synthesis

Reaction Type Catalyst/Reagent Key Feature Reference
Morita–Baylis–Hillman Lewis Acid (e.g., BF2OTf) High diastereoselectivity bris.ac.uk
Dearomatization Chiral Brønsted Acid Metal-free, atom-economical rsc.org
Reductive Cycloaddition Iridium / Chiral Phosphoric Acid Access to diverse enantioenriched products chinesechemsoc.org
N-Acyliminium Ion Cyclization Propylphosphonic anhydride (B1165640) (T3P) Connective, metal-free nih.gov

Generation of 4-Azaspiro[2.4]heptane Oxalate (B1200264) Salt

Following the synthesis of the freebase form of 4-azaspiro[2.4]heptane, it is often converted into a salt. The oxalate salt is a common form for this compound, often prepared by treating a solution of the amine with oxalic acid. thieme.de This results in the formation of 4-azaspiro[2.4]heptane oxalate or hemioxalate, which can be isolated as a solid. achemblock.comsynquestlabs.com

Salt Formation for Isolation and Storage Considerations

The conversion of a synthesized amine into a salt is a standard procedure in organic and medicinal chemistry for several practical reasons. The primary motivation is to facilitate the isolation, purification, and handling of the compound.

Isolation and Purification : The freebase form of many amines can be oils or low-melting solids, making them difficult to handle and purify. Conversion to a salt, such as an oxalate, often yields a crystalline solid that is readily isolated by filtration. thieme.de In some synthetic procedures, the formation of the oxalate salt is a key step to induce crystallization and separate the product from the reaction mixture. ethz.chgoogle.com For example, the deprotection of a tosylated precursor using magnesium in methanol (B129727) can be followed by treatment of the filtrate with oxalic acid to afford the desired product as the oxalate salt. thieme.de

Storage and Stability : While salt formation can improve handling, the choice of the counterion is critical for long-term stability. Some oxalate salts of related azaspirocycles have been reported to have stability issues, which can preclude their long-term storage as a chemical intermediate. acs.org In such cases, alternative salts, such as sulfonate salts (e.g., mesylate, tosylate), have been investigated and found to be more thermally stable and sometimes more soluble, offering advantages for subsequent synthetic manipulations. thieme.deacs.org Therefore, while the oxalate salt is useful for initial isolation, its long-term stability must be considered for large-scale storage.

Derivatization Strategies and Scaffold Design

Functionalization of the Azaspiro[2.4]heptane Core

Functionalization involves the strategic introduction of specific groups of atoms, known as functional groups, onto the core scaffold. pressbooks.pub These groups are responsible for the characteristic chemical reactions of the molecule and are pivotal in its interactions with biological targets. pressbooks.pub

The introduction of versatile functional groups onto the 4-azaspiro[2.4]heptane core is a critical first step for creating diverse derivatives. A prominent example is the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. mdpi.com In this derivative, two key functionalizations have been performed:

N-Protection : The nitrogen atom of the pyrrolidine (B122466) ring is protected with a tert-butoxycarbonyl (Boc) group. This is a common strategy in organic synthesis to prevent the nitrogen from participating in unwanted side reactions while other parts of the molecule are being modified.

Carboxylation : A carboxylic acid (-COOH) group is introduced at the C6 position. This carboxylic acid serves as a crucial "handle" for further chemical modifications, such as amide bond formation, which is fundamental in the construction of peptides and peptidomimetics. mdpi.com

The synthesis of this key intermediate allows for subsequent reactions, transforming it into more complex molecules for pharmaceutical applications. researchgate.net

Once the core is established, diversification at both the nitrogen and carbon atoms allows for the exploration of a broad chemical space.

Nitrogen Center : The secondary amine of the parent 4-azaspiro[2.4]heptane is a prime site for substitution. For example, research has demonstrated the synthesis of derivatives such as methyl-5-(1-4-substituted phenylethyl)-5-azaspiro researchgate.netresearchgate.netheptane-6-carboxylate. researchgate.net This illustrates how various substituted aryl or alkyl groups can be attached to the nitrogen atom, influencing the molecule's steric and electronic properties.

Carbon Centers : The carbon atoms of the scaffold can also be functionalized. As noted previously, the C6 position is often targeted for the introduction of a carboxylic acid group. mdpi.com Further elaboration from this point can lead to a wide array of esters, amides, and other functionalities. The cyclopropyl (B3062369) ring carbons also present opportunities for substitution, although this is less commonly explored compared to the pyrrolidine ring.

Design of Substituted 4-Azaspiro[2.4]heptane Derivatives

The design of derivatives is guided by the desired therapeutic application, often aiming to create structurally novel compounds with improved pharmacological profiles.

The functionalized 4-azaspiro[2.4]heptane scaffold serves as a building block for structurally novel analogs. A significant application of this is in the synthesis of Ledipasvir, a potent antiviral agent used for the treatment of hepatitis C virus (HCV) infections. mdpi.com The key intermediate, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a cornerstone in the industrial synthesis of this complex drug. mdpi.com By utilizing this spirocyclic fragment, chemists were able to construct a unique and highly active pharmaceutical compound. The synthesis of various N-substituted derivatives also contributes to the creation of new chemical entities for biological screening. researchgate.net

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved stability and oral bioavailability. The 4-azaspiro[2.4]heptane scaffold, particularly when synthesized as an amino acid derivative like (S)-5-azaspiro[2.4]heptane-6-carboxylic acid, is considered a constrained proline analogue. mdpi.com

Proline is unique among the natural amino acids for its cyclic structure, which introduces conformational rigidity into peptide chains. mdpi.com By replacing proline with the even more rigid 4-azaspiro[2.4]heptane-based amino acid, chemists can exert greater control over the three-dimensional shape of a peptide backbone. This conformational restriction is critical for enhancing binding affinity to biological targets and is a key strategy in modern drug design. mdpi.com Ledipasvir itself is an inhibitor of the non-structural protein 5A (NS5A), and its structure incorporates this spirocyclic amino acid to achieve its high potency. mdpi.com

Scaffold Adaptability and Bioisosteric Replacement

Bioisosteric replacement is a strategy in medicinal chemistry where a part of a molecule is replaced by another chemical group with similar physical or chemical properties to enhance the compound's potency, selectivity, or pharmacokinetic profile. nih.gov

The 4-azaspiro[2.4]heptane scaffold demonstrates significant adaptability as a bioisostere. Its most well-documented role is as a rigid bioisostere for proline. mdpi.comresearchgate.net The spirocyclic fusion of the cyclopropane (B1198618) and pyrrolidine rings creates a well-defined three-dimensional structure that mimics the turn-inducing properties of proline but with greater conformational restriction.

Furthermore, spirocyclic scaffolds in general are gaining attention as bioisosteres for more common cyclic structures found in drugs, such as piperidine (B6355638). univ.kiev.uanih.gov While other azaspirocycles like 2-azaspiro[3.3]heptane have been more explicitly studied as piperidine mimics, the underlying principle applies. univ.kiev.ua Replacing a flexible ring system with a rigid spirocyclic one can lead to improved metabolic stability and provide a route to novel chemical space, potentially avoiding patent limitations of existing drugs. nih.govuniv.kiev.ua The sp3-rich character of the 4-azaspiro[2.4]heptane scaffold is a desirable feature in modern drug discovery, moving away from flat, aromatic structures toward more complex, three-dimensional molecules.

Data on 4-Azaspiro[2.4]heptane Derivatives

Derivative NameKey Functional GroupsApplication / RoleReference
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acidN-Boc, Carboxylic AcidKey intermediate for Ledipasvir; Constrained proline analogue mdpi.com,
Methyl-5-(1-4-substituted phenylethyl)-5-azaspiro researchgate.netresearchgate.netheptane-6-carboxylateN-Substituted (phenylethyl), EsterExample of N- and C-center diversification researchgate.net
LedipasvirComplex molecule containing the azaspiro[2.4]heptane coreAntiviral drug (HCV NS5A inhibitor) mdpi.com

Utility as a Surrogate for Other Nitrogen-Containing Heterocycles (e.g., piperazine (B1678402), morpholine)

The rigid, spirocyclic core of 4-Azaspiro[2.4]heptane presents a compelling alternative to more flexible and commonly used nitrogen-containing heterocycles such as piperazine and morpholine. The unique spatial arrangement of the atoms in this scaffold can lead to improved pharmacological profiles.

In the context of drug design, diazaspiro systems, a class to which 4-Azaspiro[2.4]heptane belongs, have been investigated as viable substitutes for the piperazine core. For instance, in studies involving the modification of the PARP inhibitor olaparib, the replacement of the piperazine ring with a diazaspiro core was explored. This substitution was shown to be a successful strategy, with some of the resulting compounds demonstrating potent PARP-1 inhibition. This suggests that the spirocyclic framework can effectively mimic the structural and functional roles of the piperazine ring in binding to the target protein. nih.gov

Furthermore, the broader class of azaspiro[3.3]heptanes has been analyzed as replacements for both morpholines and piperazines. A notable finding from these investigations is the impact of the spirocyclic center on the lipophilicity of the molecule. In many cases, the introduction of a spirocycle led to a decrease in the measured logD7.4, a measure of lipophilicity at physiological pH. This reduction in lipophilicity, despite the addition of a carbon atom, is often attributed to an increase in the basicity of the nitrogen atom within the spirocyclic system. nih.gov

The ability of azaspiroheptane scaffolds to modulate physicochemical properties such as lipophilicity makes them attractive surrogates for traditional heterocycles. By offering a different three-dimensional profile and influencing properties that are critical for pharmacokinetics, these spirocycles provide medicinal chemists with a valuable tool for fine-tuning the characteristics of drug candidates.

Application in Isosteric Replacements for Enhanced Drug Properties

Spirocyclic scaffolds, including various azaspiroheptane isomers, are increasingly being explored as bioisosteres for more conventional cyclic systems like piperidine. For example, 4-azaspiro[2.3]hexane has been proposed as a promising piperidine isostere. acs.org Similarly, the 2-azaspiro[3.3]heptane fragment has gained considerable attention as a piperidine mimic in bioactive compounds. univ.kiev.ua The rationale behind these replacements lies in the potential for the spirocyclic structure to confer improved metabolic stability, particularly against oxidative enzymes, which can be a liability for piperidine-containing molecules. univ.kiev.ua

The incorporation of azaspiro[3.3]heptane as a bioisostere for piperidine in the local anesthetic bupivacaine (B1668057) resulted in an analog with enhanced activity and a longer duration of action. univ.kiev.ua This highlights the potential of spirocyclic isosteres to positively influence the pharmacological properties of a drug.

The application of azaspiroheptanes as isosteric replacements can lead to significant improvements in drug-like properties. As previously mentioned, the introduction of an azaspiro[3.3]heptane core can lower lipophilicity. nih.gov This is a desirable feature in drug design, as high lipophilicity can be associated with poor solubility, increased metabolic clearance, and off-target toxicity. Therefore, the use of 4-Azaspiro[2.4]heptane and related scaffolds as isosteric replacements for piperazine, morpholine, or piperidine offers a promising avenue for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Applications in Advanced Medicinal Chemistry Research

Role as Versatile Building Blocks in Drug Discovery

The 4-azaspiro[2.4]heptane core is a privileged scaffold in drug discovery due to its three-dimensional nature, which allows for improved physicochemical properties compared to flatter aromatic structures. researchgate.net This rigid framework provides a basis for creating structurally novel drug candidates and for optimizing existing lead compounds.

Contribution to Novel Drug Candidate Creation

The 4-azaspiro[2.4]heptane moiety serves as a fundamental building block in the synthesis of complex, biologically active molecules. smolecule.comlookchem.com Its rigid structure is particularly valuable in creating compounds that can fit into the active sites of enzymes or receptors with high specificity. smolecule.com This spirocyclic system is often used to create proline analogues, which are known to introduce critical conformational constraints in peptide chains, a key factor for biological activity. mdpi.com

One of the most notable applications of a derivative, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is as a key intermediate in the synthesis of Ledipasvir. mdpi.comteknoscienze.com Ledipasvir is a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A), essential for viral replication. mdpi.comvulcanchem.com The incorporation of the spirocyclic core enhances the metabolic stability and reduces off-target effects of the drug candidate due to its restricted conformational flexibility. vulcanchem.com

The synthesis of these spirocyclic building blocks can be challenging, often involving multi-step processes. A common synthetic route starts from 4-hydroxyproline, which is oxidized to a ketone, followed by an olefination reaction (e.g., Wittig reaction) to form an exocyclic double bond. google.com The final spirocyclopropane ring is then formed via a Simmons-Smith reaction or its variations. google.com

Strategies for Lead Identification and Optimization

The 4-azaspiro[2.4]heptane scaffold is instrumental in lead identification and optimization processes. Its rigid structure allows for a systematic exploration of structure-activity relationships (SAR), which is crucial for refining the potency and selectivity of a drug candidate. By modifying the functional groups attached to the spirocyclic core, medicinal chemists can fine-tune the compound's interaction with its biological target.

For instance, in the development of dopamine (B1211576) D3 receptor antagonists, a series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes were synthesized and evaluated. epa.govfigshare.comnih.gov This systematic approach allowed for the identification of derivatives with high affinity and selectivity for the D3 receptor, along with favorable pharmacokinetic properties. epa.govfigshare.comnih.gov The study highlighted how modifications to the spirocyclic core and its substituents could significantly impact the compound's biological profile. epa.govfigshare.comnih.gov

The constrained geometry of the spiro system can also mimic transition-state analogs in enzyme active sites. vulcanchem.com This property was exploited in studies of SARS-CoV-2 main protease (Mpro) inhibitors, where analogs incorporating the spiro scaffold demonstrated notable inhibitory activity. vulcanchem.com

Modulation of Biological Targets

The unique stereochemical and conformational properties of 4-azaspiro[2.4]heptane derivatives make them effective modulators of various biological targets implicated in a range of diseases.

Autotaxin Inhibition and Related Therapeutic Areas (e.g., fibrotic diseases, cancer)

Autotaxin (ATX) is a secreted enzyme that produces the bioactive lipid lysophosphatidic acid (LPA), which is involved in numerous pathological processes, including cancer, fibrosis, and inflammation. nih.govmdpi.commdpi.com Consequently, ATX has emerged as a significant therapeutic target. nih.govmdpi.commdpi.com

Inhibitors of ATX often feature a lipophilic tail, a core spacer, and an acidic head group. mdpi.com While direct examples of 4-azaspiro[2.4]heptane oxalate (B1200264) as an ATX inhibitor are not prominent in the reviewed literature, the structural motifs present in spirocyclic compounds are relevant to the design of such inhibitors. The development of potent and selective ATX inhibitors is an active area of research, with several compounds advancing to clinical trials for conditions like idiopathic pulmonary fibrosis. mdpi.com The ATX-LPA signaling pathway's role in cell proliferation and migration also links it to cancer progression, making ATX inhibitors a potential strategy for anticancer therapy. nih.govchemrxiv.org

Protein Kinase Inhibition (e.g., Protein Tyrosine Kinases, VEGFR, HGF, IGF1R)

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov Aromatic heterocyclic compounds are often used as kinase inhibitors. google.com Some compounds containing the 4-azaspiro[2.4]heptane scaffold have been investigated for their ability to inhibit protein tyrosine kinases. google.com

Specifically, certain derivatives have been shown to act as multi-targeted inhibitors, suppressing the signal responses of vascular endothelial growth factor (VEGF) receptor, hepatocyte growth factor (HGF) receptor (c-Met), and insulin-like growth factor 1 receptor (IGF1R). google.com The inhibition of these signaling pathways is a key strategy in cancer therapy as they are involved in tumor growth, angiogenesis, and metastasis. google.comnih.gov For example, hyperactivation of IGF1R signaling is associated with resistance to various anticancer therapies. nih.govnih.gov The development of dual IGF1R/Src inhibitors has shown promise in preclinical models of non-small cell lung cancer. nih.gov

Dopamine D3 Receptor Antagonism

The dopamine D3 receptor is a key target for the treatment of various central nervous system disorders. redheracles.net A novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes has been identified as potent and selective antagonists of the dopamine D3 receptor. epa.govfigshare.comnih.gov These compounds demonstrated high affinity for the D3 receptor and excellent selectivity over other dopamine receptor subtypes. epa.govfigshare.comnih.gov

Further studies with this class of compounds showed that they possess favorable pharmacokinetic profiles, including good oral bioavailability and brain penetration. acs.org Several derivatives from this series were found to be effective in preclinical models of drug addiction, highlighting their therapeutic potential. acs.org The successful development of these D3 receptor antagonists underscores the value of the 4-azaspiro[2.4]heptane scaffold in designing drugs for neurological and psychiatric conditions. nih.gov

Influence on Pharmacological Profiles in Drug Design

A significant challenge in drug design is creating molecules that are stable enough to resist rapid metabolism by enzymes in the body, such as cytochrome P450. The rigid, compact structure of spirocyclic scaffolds like 4-azaspiro[2.4]heptane can improve metabolic stability. This is achieved by introducing sp³-rich three-dimensionality, which can shield labile functional groups from enzymatic attack. researchgate.net For example, fluorination of the related 5-azaspiro[2.4]heptane ring has been shown to decrease metabolic resistance compared to a difluoro analog, indicating that specific substitutions on the core can modulate these properties. Furthermore, patent literature suggests that modifications such as replacing hydrogen with deuterium (B1214612) on spiro[2.4]heptane derivatives may lead to greater metabolic stability and an increased in-vivo half-life. google.com

Table 1: General Pharmacokinetic Advantages of Azaspiro Scaffolds
PropertyInfluence of Azaspiro[2.4]heptane ScaffoldRationale
Metabolic StabilityGenerally IncreasedThe rigid 3D structure shields metabolically labile sites from enzymatic degradation. researchgate.net
In-vivo Half-lifePotentially IncreasedGreater metabolic stability can lead to a longer duration of action in the body. google.com
SolubilityCan be ModulatedIntroduction of the nitrogen atom and potential for substitution allows for tuning of physicochemical properties. researchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. The conformational rigidity of the 4-azaspiro[2.4]heptane scaffold makes it an excellent tool for SAR exploration, as it reduces the number of possible conformations, leading to a clearer understanding of the optimal geometry for receptor binding.

Research on derivatives such as 6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one has highlighted the utility of this specific scaffold in SAR studies. By systematically modifying substituents on the spirocyclic core and observing the resulting changes in biological activity, chemists can map the binding pocket of a target protein. This allows for the rational design of more potent and selective inhibitors. The defined stereochemistry of the spirocyclic center is critical, as different stereoisomers can exhibit vastly different affinities and functional activities.

Table 2: Use of the Azaspiro[2.4]heptane Scaffold in SAR Studies
Structural FeatureRole in SAR InvestigationsExample Application / Finding
Rigid Spirocyclic CoreProvides conformational constraint, simplifying interpretation of binding interactions.Used to probe binding pockets of enzymes and receptors.
Cyclopropane (B1198618) RingEnforces a specific, rigid conformation that can enhance binding affinity.In related 5-aza isomers, this feature was shown to be critical for potent dopamine D3 receptor antagonism. nih.gov
Nitrogen Atom (Position 4)Acts as a key attachment point for various side chains and functional groups to explore chemical space.Allows for the synthesis of diverse compound libraries to optimize for potency and selectivity.
StereochemistryAbsolute configuration at chiral centers can be critical for biological activity.Studies on the related 5-aza isomer show that stereochemistry significantly impacts binding activity at dopamine receptors. unipr.it

Structural Analysis and Conformational Studies

X-ray Crystallographic Analysis of 4-Azaspiro[2.4]heptane Derivatives

Studies on various derivatives of azaspiro[2.4]heptane reveal that the five-membered pyrrolidine (B122466) ring typically adopts an envelope or a twisted conformation. For instance, the absolute configuration of (R)-1n·HCl, a derivative of spirocyclic pyrrolidine, was determined by X-ray diffraction, confirming the stereochemistry of the molecule. acs.org In another example, the crystal structure of N-substituted azaspiro[3.3]heptane derivatives, which are structurally related to the 4-azaspiro[2.4]heptane system, shows pronounced ring puckering in the azetidine (B1206935) ring. ethz.ch

The solid-state conformation is influenced by the nature and position of substituents on the ring. For example, in a series of 1-benzoyl-5-benzyl-2-aryl-5-azaspiro[2.4]heptane-6,7-diones, the relative stereochemistry was confirmed by single-crystal X-ray diffraction analysis of representative products. mdpi.com The presence of bulky substituents can significantly impact the puckering of the pyrrolidine ring and the orientation of the substituents themselves.

CompoundCrystal SystemSpace GroupKey Conformational FeatureReference
(R)-1n·HCl (a spirocyclic pyrrolidine derivative)Not specifiedNot specifiedConfirmed absolute configuration acs.org
1-Benzoyl-5-benzyl-2-phenyl-5-azaspiro[2.4]heptane-6,7-dioneNot specifiedNot specifiedConfirmed relative stereochemistry mdpi.com
N-Benzyl protected sulfone of an azaspiro[3.3]heptaneNot specifiedNot specifiedPronounced ring puckering of the azetidine ring ethz.ch

In the crystalline state, molecules of 4-azaspiro[2.4]heptane derivatives are organized in a specific three-dimensional lattice stabilized by a network of intermolecular interactions. Hydrogen bonding is a particularly important force in determining the crystal packing, especially in the case of the oxalate (B1200264) salt where the protonated amine and the oxalate counter-ion can act as hydrogen bond donors and acceptors, respectively. numberanalytics.com

In related azaspirocyclic compounds, various types of hydrogen bonds, including N-H···O and C-H···O, have been observed to play a crucial role in stabilizing the crystal structure. researchgate.netacs.org For example, in the crystal structure of 4-tosyl-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one, intermolecular C—H⋯O hydrogen-bonding interactions are key stabilizing forces. acs.org The presence of the oxalate counter-ion in 4-azaspiro[2.4]heptane oxalate introduces additional possibilities for strong hydrogen bonding networks, which would significantly influence the crystal packing and physical properties of the solid. The formation of co-crystals is often directed by the competition between hydrogen and halogen bonds, with solvent polarity playing a decisive role. core.ac.ukwhiterose.ac.uk

Solution-Phase Conformational Dynamics

In solution, the 4-azaspiro[2.4]heptane ring system is not static but exists in a dynamic equilibrium of different conformations. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for probing these conformational dynamics.

¹H NMR spectroscopy is a primary method for studying the conformation of cyclic molecules in solution. The chemical shifts and, more importantly, the vicinal coupling constants (³J) between protons on adjacent carbons provide information about the dihedral angles and thus the ring's pucker. While a detailed conformational analysis of this compound using techniques like Nuclear Overhauser Effect (NOE) spectroscopy is not extensively documented in the literature, the ¹H NMR spectrum of the parent compound, 4-azaspiro[2.4]heptane, is available. chemicalbook.com

For substituted derivatives, such as (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, ¹H and ¹³C NMR spectra reveal the presence of rotamers in solution, indicating restricted rotation around the N-C(O) bond. nih.gov This observation highlights the conformational complexity of these molecules in the solution phase.

CompoundSpectroscopic TechniqueKey FindingReference
4-Azaspiro[2.4]heptane¹H NMRSpectrum available for the parent compound chemicalbook.com
(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid¹H NMR, ¹³C NMRPresence of a 6:4 mixture of rotamers in CDCl₃ solution nih.gov
2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid¹H NMRKey signals identified for Boc and spirocyclic protons vulcanchem.com

The conformational equilibrium of the 4-azaspiro[2.4]heptane ring system can be significantly influenced by the nature and stereochemistry of substituents. Studies on analogous systems, such as substituted prolines, provide valuable insights into these effects. For instance, in 4-fluoro- (B1141089) and 4-(trifluoromethyl)prolines, an electron-withdrawing fluorine atom preferentially adopts an axial position, while a bulkier trifluoromethyl group favors an equatorial orientation. beilstein-journals.org This is a result of the interplay between steric and stereoelectronic effects.

Similarly, for 1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylates, the difluoromethylene group has been shown to prefer an equatorial position. beilstein-journals.org The introduction of protecting groups like Boc (tert-butoxycarbonyl) on the nitrogen atom not only affects the electronic properties but also introduces steric bulk, which can shift the conformational equilibrium of the pyrrolidine ring.

Spatial Orientation of Functional Groups

The rigid and well-defined three-dimensional structure of the 4-azaspiro[2.4]heptane scaffold allows for a precise spatial arrangement of functional groups. This is a critical feature in drug design, where the orientation of pharmacophoric elements determines the interaction with a biological target. The spirocyclic nature of the core fixes the relative orientation of substituents on the cyclopropane (B1198618) and pyrrolidine rings.

The introduction of substituents at different positions on the 4-azaspiro[2.4]heptane ring system can generate a diverse array of molecular shapes and vector orientations of functional groups. For example, functionalization at the nitrogen atom or at the carbon atoms of the pyrrolidine and cyclopropane rings leads to derivatives with distinct spatial arrangements of their substituents. This structural diversity makes the 4-azaspiro[2.4]heptane framework a valuable scaffold for the development of new therapeutic agents. nih.gov

Defining Exit Vectors for Ligand Design

The concept of "exit vectors" is crucial in modern medicinal chemistry, particularly for scaffold-based drug design. Exit vectors represent the defined points and trajectories from a core scaffold where substituents can be placed to interact with a biological target. The rigid nature of spirocyclic systems, such as 4-azaspiro[2.4]heptane, results in well-defined exit vectors, allowing for a more precise and predictable exploration of the chemical space around the core. This is in contrast to more flexible acyclic or monocyclic systems where the spatial orientation of substituents is less certain.

The 4-azaspiro[2.4]heptane scaffold offers multiple potential exit vectors for functionalization. The nitrogen atom at the 4-position is a primary and synthetically accessible point for modification. Additionally, the carbon atoms of both the pyrrolidine and cyclopropane rings can be functionalized, providing a rich three-dimensional array of possible substituent orientations.

The spatial relationship between these exit vectors is a key determinant of a ligand's ability to bind to its target. By systematically varying the substituents at these positions, medicinal chemists can fine-tune the pharmacological properties of a molecule. The rigid framework ensures that the relative orientation of these substituents is maintained, reducing the entropic penalty upon binding.

To illustrate the concept of exit vector analysis for the 4-azaspiro[2.4]heptane scaffold, the following table outlines key geometric parameters that would be considered in ligand design. These parameters—distance and angles between exit vectors—are critical for mapping the pharmacophore and ensuring optimal interaction with the target's binding site. Computational modeling and X-ray crystallography of substituted analogs are instrumental in determining these parameters. For instance, X-ray crystallography of analogous spiro[2.4]heptane systems has revealed specific bond angles and degrees of ring strain that inform these models. vulcanchem.com

Interactive Data Table: Illustrative Exit Vector Parameters for a Disubstituted 4-Azaspiro[2.4]heptane Scaffold

Vector PairDistance (Å)Angle (°)Dihedral Angle (°)Description
N4, C1~3.0 - 3.5~100 - 110VariableDefines the relationship between a substituent on the nitrogen and one on the cyclopropane ring.
N4, C5~2.4 - 2.8~105 - 115VariableRepresents substitution on the nitrogen and the adjacent carbon, often used to introduce side chains.
C1, C6~3.5 - 4.0~120 - 130VariableDescribes the spatial orientation of substituents on opposite sides of the pyrrolidine ring.
C2, C7~2.2 - 2.6~90 - 100VariableIllustrates the proximity and relative orientation of substituents on the cyclopropane and pyrrolidine rings.

Note: The values in this table are illustrative and would be precisely determined for specific derivatives through empirical or computational methods.

The strategic placement of functional groups based on such an exit vector analysis allows for the systematic optimization of ligand-target interactions, enhancing potency and selectivity.

Stereochemical Implications for Target Binding

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. The 4-azaspiro[2.4]heptane scaffold can possess multiple stereocenters, leading to the existence of various stereoisomers (enantiomers and diastereomers). The specific three-dimensional arrangement of atoms in each isomer can dramatically affect its binding affinity and pharmacological activity.

The conformational constraints of the spirocyclic system lock the substituents into well-defined spatial orientations. whiterose.ac.uk This rigidity means that the different stereoisomers present distinct pharmacophoric patterns to the target protein. Consequently, it is common for one stereoisomer to exhibit significantly higher potency than others. For example, in the development of the antiviral agent Ledipasvir, which contains a related 5-azaspiro[2.4]heptane core, the specific stereochemistry of the spirocyclic amino acid component was found to be critical for its potent inhibitory activity against the hepatitis C virus NS5A protein. rsc.orgmdpi.com

The synthesis of stereochemically pure 4-azaspiro[2.4]heptane derivatives is therefore a key objective in medicinal chemistry programs that utilize this scaffold. Asymmetric synthesis and chiral resolution techniques are employed to isolate the desired stereoisomer for biological evaluation.

The differential binding of stereoisomers can be rationalized by considering the specific interactions within the target's binding pocket. A hypothetical example of how enantiomers of a substituted 4-azaspiro[2.4]heptane might interact differently with a receptor is presented in the table below.

Interactive Data Table: Hypothetical Binding Affinities of 4-Azaspiro[2.4]heptane Stereoisomers

CompoundStereoisomerTargetBinding Affinity (Ki, nM)Key Interaction Difference
Ligand X(R)-enantiomerReceptor Y10The key substituent is optimally positioned to form a hydrogen bond with a specific amino acid residue in the binding site.
Ligand X(S)-enantiomerReceptor Y1000The key substituent is oriented away from the hydrogen bond donor, leading to a significant loss of binding energy.

This example underscores the importance of controlling stereochemistry in the design of drugs based on the 4-azaspiro[2.4]heptane scaffold. A thorough understanding of the structural and stereochemical features of this versatile building block is essential for the successful development of novel and effective therapeutic agents.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule, which are fundamental to its stability, reactivity, and interactions. For the 4-azaspiro[2.4]heptane moiety, these calculations provide insights into its behavior at a sub-atomic level.

Molecular orbital (MO) theory is a cornerstone of quantum chemistry used to describe the electronic structure of molecules. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability, whereas a small gap suggests the molecule will be more reactive. For a molecule like 4-azaspiro[2.4]heptane, the nitrogen atom's lone pair of electrons would significantly influence the character and energy of the HOMO.

Illustrative Data from a Hypothetical Molecular Orbital Analysis:

Parameter Illustrative Value Significance for 4-Azaspiro[2.4]heptane
HOMO Energy -8.5 eV Indicates electron-donating capability (nucleophilicity), centered on the nitrogen.
LUMO Energy 1.5 eV Represents electron-accepting capability (electrophilicity).
HOMO-LUMO Gap 10.0 eV A large gap suggests high chemical stability and low reactivity of the core scaffold.
Dipole Moment 1.9 D Quantifies the polarity of the molecule, influencing solubility and non-covalent interactions.

Methods like Density Functional Theory (DFT) are powerful tools for investigating the electronic structure of complex molecules, including spirocyclic systems. researchgate.net DFT calculations can generate electron density maps, showing how electrons are distributed across the molecule. This information helps predict sites susceptible to nucleophilic or electrophilic attack. For 4-azaspiro[2.4]heptane, the nitrogen atom is the clear nucleophilic center. Reactivity descriptors, such as Fukui functions, can be calculated to quantify the reactivity at specific atomic sites, providing a more nuanced picture than simple electron density maps. These predictions are vital for understanding potential metabolic pathways or for designing synthetic modifications.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and interactions. For drug discovery, molecular docking is one of the most widely used modeling applications. rsc.org

The 4-azaspiro[2.4]heptane scaffold is present in various biologically active molecules. unair.ac.idmdpi.com Molecular docking simulations are used to predict how these molecules (ligands) might bind to a biological target, such as a protein or enzyme. The process involves placing a computationally generated 3D model of the ligand into the known 3D structure of the target's binding site. The software then samples a vast number of possible orientations and conformations of the ligand within the site, calculating a score for each pose to estimate the strength of the interaction. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. For instance, studies on more complex derivatives show the azaspiro[2.4]heptane moiety fitting into the active sites of enzymes like cholinesterase or TNF-α converting enzyme (TACE). rsc.orgunair.ac.id

The primary outputs of a docking study are the predicted binding mode (the specific orientation and conformation of the ligand in the binding pocket) and the binding affinity. Binding affinity is a calculated score, often expressed in kcal/mol, that estimates the free energy of binding; a more negative value suggests a stronger and more stable interaction. This allows researchers to rank different potential drug candidates and prioritize which ones to synthesize and test experimentally. The spirocyclic nature of the 4-azaspiro[2.4]heptane core provides a rigid, three-dimensional structure that can lead to highly specific and potent binding by positioning substituents in precise vectors within a binding site. nih.govresearchgate.net

Illustrative Data from a Hypothetical Docking Study:

Ligand Derivative Target Enzyme Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
Derivative A Kinase X -9.2 ASP-145 (H-bond), PHE-80 (π-π stacking)
Derivative B Protease Y -8.5 GLY-102 (H-bond), LEU-25 (hydrophobic)
Derivative C Kinase X -7.8 ASP-145 (H-bond), TYR-82 (hydrophobic)

Conformer Generation and Conformational Sampling

The three-dimensional shape of a molecule is critical to its biological function. While the spirocyclic nature of 4-azaspiro[2.4]heptane imparts significant rigidity compared to acyclic or monocyclic amines, it is not entirely inflexible. researchgate.net The five-membered pyrrolidine (B122466) ring can adopt various "puckered" or "envelope" conformations. Computational methods are used to generate these possible low-energy conformers and understand the energy barriers between them. Techniques like molecular dynamics (MD) simulations can sample the conformational space of the molecule over time, providing a dynamic picture of its flexibility and preferred shapes in different environments (e.g., in water or bound to a protein). Understanding the conformational preferences of the 4-azaspiro[2.4]heptane scaffold is crucial for designing derivatives that present their functional groups to a biological target in an optimal arrangement. nih.gov

Computational Exploration of Accessible Conformations

In the case of 4-azaspiro[2.4]heptane, the spiro-fusion to the cyclopropane (B1198618) ring at the C5 position of the pyrrolidine ring (systematic numbering) influences the puckering. The atoms of the pyrrolidine ring are C1, C2, C3, N4, and C5. The puckering of this ring can be described by which atoms are out of a reference plane.

Computational studies on analogous proline-containing systems suggest that the pyrrolidine ring can flip between different puckered conformations, with energy barriers that are typically in the range of 2-4 kcal/mol. researchgate.net For 4-azaspiro[2.4]heptane, the accessible conformations would be variations of the envelope and twist forms. The nitrogen atom (N4) can be either in the plane with three other atoms in the envelope conformation or part of the twisted structure. The presence of the oxalate (B1200264) counterion can further influence the conformational preference through hydrogen bonding interactions with the amine proton.

Due to the absence of specific published computational data for 4-azaspiro[2.4]heptane oxalate, a representative table of plausible conformations and their key dihedral angles is presented below for illustrative purposes. These are based on the known conformational preferences of similar five-membered heterocyclic rings.

ConformationDescriptionKey Dihedral Angle (Illustrative)
Envelope (C5-endo)The C5 atom is puckered out of the plane formed by the other four atoms of the pyrrolidine ring, on the same side as the cyclopropane ring.C1-C2-C3-N4
Envelope (C5-exo)The C5 atom is puckered out of the plane on the opposite side of the cyclopropane ring.C1-C2-C3-N4
Twist (C1-C2)The C1 and C2 atoms are on opposite sides of the plane formed by C3, N4, and C5.C5-N4-C3-C2
Twist (C2-C3)The C2 and C3 atoms are on opposite sides of the plane formed by C1, N4, and C5.N4-C5-C1-C2

Energy Landscape Analysis

The energy landscape of 4-azaspiro[2.4]heptane is characterized by the relative energies of its accessible conformations and the energy barriers that separate them. The stability of each conformer is influenced by a combination of factors, including ring strain, torsional strain, and, in the case of the oxalate salt, intermolecular interactions.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of a molecule. Such an analysis for 4-azaspiro[2.4]heptane would reveal the local minima corresponding to the stable conformers and the transition states that connect them.

The energy barriers for the interconversion between different puckered forms of the pyrrolidine ring are expected to be relatively low, allowing for rapid conformational exchange at room temperature. The energy barrier for the flip between the two most stable envelope or twist conformations in similar systems is typically on the order of a few kcal/mol. researchgate.net

A hypothetical energy landscape data table is provided below to illustrate the expected relative energies and interconversion barriers for the primary conformations of the 4-azaspiro[2.4]heptane ring system.

Conformer/Transition StateRelative Energy (kcal/mol) (Illustrative)Description
Envelope (C5-endo)0.0Global minimum energy conformation.
Twist (C1-C2)0.5Slightly higher in energy than the most stable envelope form.
Envelope (C5-exo)1.5Higher in energy due to potential steric interactions.
Transition State (Envelope ↔ Twist)~3.0Energy barrier for interconversion between envelope and twist forms.

Future Research Directions and Translational Potential

Development of Novel Synthetic Methodologies

While several methods for constructing the 4-azaspiro[2.4]heptane core exist, ongoing research aims to enhance efficiency, scalability, and environmental sustainability. acs.orgnih.gov The development of robust synthetic pathways is crucial for making these advanced building blocks readily available to the wider chemical community for drug discovery programs. acs.orgacs.org

A notable challenge in synthesizing 4-azaspiro[2.4]heptane has been the instability of the corresponding ketone precursor, cyclopropanone. acs.orgacs.org To circumvent this, an alternative four-step synthetic approach was developed commencing from tert-butyl cyclopropanecarboxylate, achieving a total yield of 24%. acs.org Other established methods for producing related spirocyclic pyrrolidines include reactions like the Sakurai or Petasis reactions followed by hydroboration-oxidation. nih.govacs.org

Methodology Key Precursors/Reactions Advantages/Scope Reference
Approach I (Optimized Literature Method) Imines and allyl magnesium halide, followed by bromocyclizationOptimal for simple, non-functionalized substrates. acs.orgacs.org
Approach II (Sakurai/Petasis-based) Cyclic ketones, Sakurai or Petasis reactions, hydroboration-oxidationThe Petasis-based route has a broad scope, beneficial for substrates with organosulfur or protected amino groups. nih.govacs.org
Approach IV (Alternative for 4-Azaspiro[2.4]heptane) tert-butyl cyclopropanecarboxylateAvoids the use of unstable cyclopropanone. acs.orgacs.org
Enantioselective Synthesis Phase-transfer catalysis with a chinchonidine-derived catalystAllows for the preparation of specific enantiomers, which is critical for biological activity. mdpi.com

Future synthetic efforts will increasingly focus on aligning with the principles of green chemistry to reduce environmental impact. imist.manih.gov This involves designing processes that are cost-effective, rapid, high-yield, and environmentally friendly by minimizing waste and avoiding hazardous substances. imist.ma Key strategies applicable to 4-azaspiro[2.4]heptane synthesis include the use of safer, renewable solvents, the development of catalytic reactions to replace stoichiometric reagents, and the improvement of atom economy. imist.mamdpi.com

Recent advances in related fields, such as the use of flow chemistry, have been shown to significantly improve yields of cyclopropanation reactions compared to traditional batch methods. vulcanchem.com The application of microwave-assisted synthesis could also offer benefits like reduced reaction times, cleaner reaction profiles, and higher yields. mdpi.com Furthermore, developing syntheses in aqueous media would eliminate the need for hazardous organic solvents like benzene. imist.ma

The 4-azaspiro[2.4]heptane scaffold is a versatile template that allows for functionalization at multiple positions, providing a powerful tool for structure-activity relationship (SAR) studies. vulcanchem.com The secondary amine within the pyrrolidine (B122466) ring and substitutable positions on the carbocyclic rings serve as handles for further chemical modification. vulcanchem.comsmolecule.com

Future research will focus on expanding the library of derivatives through reactions such as:

N-Functionalization: The nitrogen atom can readily participate in nucleophilic substitution reactions, allowing for the introduction of a wide array of substituents. smolecule.com

C-Functionalization: The presence of functional groups like carboxylic acids on the scaffold provides a route for further derivatization, such as forming amides. vulcanchem.com For instance, the Boc-protected derivative, 4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid, features a carboxylic acid group at position 5 that is a prime site for modification. vulcanchem.com

Stereoselective Derivatization: Developing methods to introduce substituents with precise stereochemical control is essential, as the spatial arrangement of atoms is critical for biological activity. mdpi.com

This expansion of chemical diversity will enable a more thorough exploration of the chemical space around the azaspiro[2.4]heptane core, facilitating the optimization of compounds for specific biological targets. activate-scientific.com

Exploration of New Therapeutic Applications

Derivatives of the azaspiro[2.4]heptane scaffold have already demonstrated significant therapeutic potential across various disease areas. A key intermediate, (S)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a crucial building block in the synthesis of Ledipasvir, a potent antiviral agent used to treat Hepatitis C virus (HCV) infections. mdpi.com Other derivatives have shown promise as orexin (B13118510) receptor antagonists for sleep disorders, nih.gov and as antibacterial agents. researchgate.net

The rigid, three-dimensional nature of the 4-azaspiro[2.4]heptane scaffold allows it to interact with high specificity at protein binding sites, making it an ideal framework for targeting a range of biological molecules. smolecule.com Current research has identified several promising targets, and future work will aim to uncover new ones.

Biological Target Therapeutic Area Example Derivative Class Reference
HCV NS5A Protein Antiviral (Hepatitis C)(S)-5-azaspiro[2.4]heptane-6-carboxylic acid derivatives mdpi.com
Orexin 1 and 2 Receptors Sleep Disorders5-Azaspiro[2.4]heptane derivatives nih.gov
Formyl Peptide Receptor 2 (FPR2) Inflammatory DiseasesBridged spiro[2.4]heptane esters researchgate.net
SARS-CoV-2 Main Protease (M-Pro) Antiviral (COVID-19)Dipeptidyl inhibitors with (S)-5-azaspiro[2.4]heptane-6-carboxylate nih.gov
Cathepsin C Inflammatory Diseases (e.g., COPD)Amidoacetonitrile-based inhibitors derived from azaspiro scaffolds lookchem.com
PARP-1 Cancer, Inflammation, NeurodegenerationOlaparib analogues with diazaspiro cores (bioisosteres) nih.gov

Future screening efforts using libraries of diverse 4-azaspiro[2.4]heptane derivatives against panels of enzymes and receptors will likely identify novel and unexpected biological activities, opening up new avenues for therapeutic intervention.

Complex, multifactorial diseases like Alzheimer's often require therapeutic strategies that can modulate multiple biological targets simultaneously. nih.govnih.gov The "one molecule, multiple targets" paradigm has led to the development of Multi-Target-Directed Ligands (MTDLs). nih.gov The 4-azaspiro[2.4]heptane scaffold is an excellent candidate for MTDL design due to its synthetic tractability and the ability to introduce multiple, distinct pharmacophoric elements at different positions.

For example, a future research direction could involve designing an MTDL for Alzheimer's disease by combining the 4-azaspiro[2.4]heptane core, known to interact with targets like orexin receptors, with a moiety known to inhibit acetylcholinesterase or modulate beta-amyloid aggregation. nih.gov The scaffold would serve as a rigid framework to correctly orient the different pharmacophores for optimal interaction with their respective targets.

Advanced Structural and Computational Studies

A deeper understanding of the conformational properties and molecular interactions of 4-azaspiro[2.4]heptane derivatives is essential for rational drug design. Advanced analytical and computational techniques are critical for elucidating these properties.

Structural Analysis: Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. X-ray studies on analogous structures have provided insight into the bond angles and ring strain inherent in the spirocyclic system, which influences reactivity and biological conformation. vulcanchem.com Detailed 2D NMR analysis can confirm the structure and stereochemistry of synthesized derivatives. mdpi.com

Computational Modeling: Computational methods are increasingly used to predict the properties and interactions of these molecules.

Docking Studies: Molecular docking can predict the binding poses of 4-azaspiro[2.4]heptane derivatives within the active site of a target protein, helping to rationalize SAR and guide the design of more potent inhibitors. whiterose.ac.uk

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time.

Property Prediction: Computational tools can predict key physicochemical properties, such as the collision cross-section (CCS), which is valuable for analytical detection methods like ion mobility spectrometry. uni.lu

Future research will leverage these advanced techniques to build predictive models that can accelerate the discovery and optimization of new drug candidates based on the 4-azaspiro[2.4]heptane scaffold. The acquisition of high-resolution structural data will be particularly important for applying these models to the discovery of novel enzyme inhibitors. ethz.ch

High-Resolution Structural Characterization of Ligand-Receptor Complexes

A critical area of future investigation lies in the detailed structural elucidation of complexes formed between 4-azaspiro[2.4]heptane-based ligands and their biological targets. Techniques such as X-ray crystallography and cryo-electron microscopy can provide atomic-level insights into the binding interactions that govern the efficacy and selectivity of these compounds.

Understanding the precise orientation of the spirocyclic scaffold within the receptor's binding pocket is paramount. The rigid nature of the 4-azaspiro[2.4]heptane core can lead to highly specific interactions, and high-resolution structural data can reveal the key hydrogen bonds, hydrophobic interactions, and van der Waals forces at play. For instance, in the context of antiviral drug development, such as the HCV NS5A inhibitor Ledipasvir, where a derivative of 4-azaspiro[2.4]heptane is a crucial component, detailed structural studies have been instrumental. mdpi.comvulcanchem.com These studies reveal how the spirocycle's geometry enhances binding to the viral protein's domain I, thereby disrupting viral assembly. vulcanchem.com

Future research will likely focus on obtaining crystal structures of a wider array of 4-azaspiro[2.4]heptane derivatives complexed with various enzymes and receptors. This will not only rationalize the observed structure-activity relationships (SAR) but also guide the design of next-generation inhibitors with improved potency and reduced off-target effects. The availability of high-quality crystals of related spiro-azetidine moieties has already demonstrated the value of such detailed structural analysis in understanding the geometry and flexibility of these systems. acs.org

Table 1: Key Data for 4-Azaspiro[2.4]heptane and Related Compounds
Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Application/Significance
4-Azaspiro[2.4]heptane oxalate (B1200264)1980063-52-2C8H13NO4187.19Core scaffold for medicinal chemistry
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acidNot explicitly foundC12H19NO4241.28Key intermediate in the synthesis of Ledipasvir mdpi.com
Ledipasvir1256388-51-8C49H54F2N8O6889.0HCV NS5A inhibitor mdpi.com

Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the optimization of scaffolds like 4-azaspiro[2.4]heptane is no exception. mdpi.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify novel patterns and predict the properties of new molecules.

In the context of the 4-azaspiro[2.4]heptane scaffold, AI and ML algorithms can be employed in several key areas:

De Novo Design: Generative models can be trained on existing libraries of spirocyclic compounds to design novel 4-azaspiro[2.4]heptane derivatives with desired pharmacological profiles. These models can explore a vast chemical space to propose structures with high predicted activity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

SAR Analysis and Optimization: Machine learning models can be built to predict the biological activity of new 4-azaspiro[2.4]heptane analogs based on their structural features. This can help to prioritize which compounds to synthesize and test, thereby accelerating the optimization process and reducing the reliance on costly and time-consuming experimental screening.

Predictive Toxicology: AI can be used to predict the potential toxicity of novel 4-azaspiro[2.4]heptane derivatives, allowing for the early identification and elimination of compounds with unfavorable safety profiles.

Scaffold Hopping: AI algorithms can identify alternative scaffolds that mimic the key pharmacophoric features of the 4-azaspiro[2.4]heptane core, providing opportunities to explore new chemical space and develop novel intellectual property.

Q & A

Q. What are the established synthetic routes for preparing 4-azaspiro[2.4]heptane oxalate derivatives?

The synthesis of 4-azaspiro[2.4]heptane derivatives often involves strategic functionalization of the spirocyclic core. For example, tert-butyl-protected intermediates (e.g., tert-butyl (2-(4-azaspiro[2.4]heptan-4-yl)ethyl)carbamate) can be synthesized using 4-azaspiro[2.4]heptane hydrochloride as a starting material, followed by deprotection and oxalate salt formation . Another method involves reacting 4-(tert-butoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic acid with trifluoroacetic acid (TFA) to yield 4-azaspiro[2.4]heptane-5-carboxylic acid trifluoroacetate, demonstrating the utility of acid-labile protecting groups in spirocyclic chemistry .

Q. How can researchers ensure purity and structural characterization of this compound?

Key steps include:

  • Chromatographic purification : Use reverse-phase HPLC or flash chromatography to isolate the oxalate salt.
  • Spectroscopic analysis : Confirm the structure via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS). For example, the molecular ion peak [M+1]+^+ at m/z 241.2 was reported for tert-butyl derivatives of 4-azaspiro[2.4]heptane .
  • Melting point determination : Compare observed values with literature data (e.g., spirocyclic analogs often exhibit sharp melting points between 70–175°C, depending on substituents) .

Q. What safety precautions are critical when handling this compound?

  • Hazard identification : The compound may cause skin/eye irritation or respiratory distress. Immediate washing with water for ≥15 minutes is recommended upon contact .
  • Storage : Keep under inert gas (N2_2/Ar) at –20°C to prevent degradation.
  • Waste disposal : Follow institutional guidelines for organic salts and spirocyclic amines .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcomes of 4-azaspiro[2.4]heptane derivatives?

Stereoselectivity can be controlled using chiral auxiliaries or catalysts. For example, the synthesis of (S)-7-tert-butoxycarbonylamino-5-azaspiro[2.4]heptane (CAS 127199-45-5) involves enantioselective protection of the amine group, with optical rotation and chiral HPLC used to verify enantiopurity (>98%) . Reaction temperature and solvent polarity also affect spirocyclic ring stability during derivatization .

Q. What computational methods are suitable for predicting the reactivity of this compound in drug discovery?

  • Density Functional Theory (DFT) : Model the electronic structure of the spirocyclic core to predict nucleophilic/electrophilic sites.
  • Molecular docking : Assess interactions with biological targets (e.g., DPP-4 inhibitors containing spirocyclic moieties highlight the relevance of conformational rigidity ).
  • MD simulations : Study solvation effects and oxalate salt stability in aqueous environments .

Q. How can researchers resolve contradictions in solubility data for this compound?

Contradictions may arise from polymorphic forms or counterion effects. Methodological recommendations:

  • Solvent screening : Test solubility in DMSO, MeOH, and buffer solutions (pH 1–10).
  • Thermogravimetric analysis (TGA) : Identify hydrate/anhydrous forms.
  • Dynamic light scattering (DLS) : Measure aggregation tendencies in solution .

Q. What strategies optimize the scalability of this compound synthesis?

  • DoE optimization : Use statistical experimental design to refine parameters like temperature, stoichiometry, and catalyst loading. For example, reaction temperature significantly impacts purity and particle size in related oxalate syntheses .
  • Flow chemistry : Enhance reproducibility in multi-step reactions (e.g., Pd-catalyzed cyclopropanation for spirocyclic intermediates ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.